6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Nomenclature and Structural Classification of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is formally designated as This compound under IUPAC guidelines. This name reflects its pyridine backbone substituted at positions 2, 5, and 6 with an amine group, a trifluoromethyl group, and a chlorine atom, respectively. The amine group at position 2 is further functionalized with a tetrahydro-2H-pyran-4-ylmethyl substituent.
The CAS Registry Number for this compound is 1263374-36-2 , a unique identifier assigned by the Chemical Abstracts Service to ensure unambiguous chemical referencing. Its molecular formula, C₁₂H₁₄ClF₃N₂O , encapsulates the elemental composition, including one oxygen atom from the tetrahydropyran ring.
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1263374-36-2 |
| Molecular Formula | C₁₂H₁₄ClF₃N₂O |
| Molecular Weight | 294.70 g/mol |
Structural Components: Pyridine Core, Trifluoromethyl Group, Chloro Substituent, and Tetrahydro-2H-pyran-4-ylmethylamine Moiety
The compound’s structure comprises four distinct components:
Pyridine Core : A six-membered aromatic ring with one nitrogen atom forms the central scaffold. The numbering of substituents follows IUPAC rules, with the nitrogen at position 1, chlorine at position 6, trifluoromethyl at position 5, and the amine group at position 2.
Trifluoromethyl Group (-CF₃) : Attached to position 5, this electron-withdrawing group enhances the compound’s metabolic stability and lipophilicity, common in agrochemical and pharmaceutical agents.
Chloro Substituent (-Cl) : Positioned at carbon 6, the chlorine atom influences electronic distribution and steric interactions, potentially affecting binding affinity in biological systems.
Tetrahydro-2H-pyran-4-ylmethylamine Moiety : This bicyclic ether-linked amine substituent introduces conformational rigidity and hydrogen-bonding capacity. The tetrahydropyran ring adopts a chair conformation, optimizing steric compatibility with hydrophobic environments.
The SMILES notation, FC(C1=C(Cl)N=C(NCC2CCOCC2)C=C1)(F)F , succinctly encodes the connectivity: the pyridine ring (C1=C...C=C1) is substituted with -CF₃ (FC(...)F), -Cl (Cl), and -NH-CH₂-tetrahydropyran (NCC2CCOCC2).
Comparative Analysis with Related TFMP (Trifluoromethylpyridine) Derivatives
TFMP derivatives are widely studied for their bioactivity and physicochemical properties. Below, key structural and functional differences between the target compound and related analogs are analyzed:
Table 2: Comparison with Selected TFMP Derivatives
Substituent Positioning : Unlike 4-chloro-6-(trifluoromethyl)pyridin-2-amine, where -Cl and -CF₃ occupy positions 4 and 6, the target compound places -Cl at position 6 and -CF₃ at position 5. This positional isomerism significantly alters electronic properties and potential interaction sites.
Functional Group Complexity : The addition of the tetrahydro-2H-pyran-4-ylmethylamine group distinguishes the target compound from simpler analogs like 6-chloro-5-(trifluoromethyl)pyridin-2-amine. This moiety enhances molecular weight and introduces stereoelectronic effects due to the oxygen atom in the tetrahydropyran ring.
Physicochemical Implications : The tetrahydropyran group increases hydrophilicity compared to non-ether-containing derivatives, as evidenced by the oxygen atom in the molecular formula (C₁₂H₁₄ClF₃N₂O). This could improve solubility in polar solvents, a critical factor in drug formulation.
Properties
Molecular Formula |
C12H14ClF3N2O |
|---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
6-chloro-N-(oxan-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H14ClF3N2O/c13-11-9(12(14,15)16)1-2-10(18-11)17-7-8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,17,18) |
InChI Key |
LYWHTWSRWUBYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=NC(=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Molecular Structure
The compound has the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 294.701 g/mol
- CAS Number : 838828-28-7
Structural Characteristics
The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances the compound's lipophilicity and possibly its interaction with biological targets. The tetrahydro-2H-pyran moiety contributes to its conformational flexibility, which may be crucial for binding to various receptors.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
Antiparasitic Activity
In studies examining related compounds, it was found that modifications in the structure significantly impacted antiparasitic activity. For instance, derivatives with specific substitutions showed enhanced potency against Plasmodium falciparum, with effective concentrations (EC) reported as low as 0.004 μM for optimized analogs . This suggests that this compound may also exhibit similar antiparasitic properties.
Cytotoxicity Studies
Cytotoxicity assessments in human HepG2 cells indicated that while some analogs demonstrated potent antiparasitic effects, they also presented varying degrees of cytotoxicity. The balance between efficacy and safety is critical for therapeutic development .
Synthesis and Evaluation
A study reported the synthesis of this compound through a multi-step process involving key intermediates that were characterized by NMR and mass spectrometry. The final product was evaluated for purity (>97%) and biological activity using standard assays .
Comparative Analysis of Analog Compounds
A comparative analysis of various analogs revealed that those incorporating polar functionalities exhibited improved aqueous solubility while maintaining or enhancing biological activity. For example, modifications leading to increased metabolic stability were noted in certain derivatives, indicating a promising direction for future research .
| Compound | EC (μM) | Metabolic Stability (CL int μL/min/mg) | Aqueous Solubility (μM) |
|---|---|---|---|
| 6-Chloro-N-(...) | 0.010 | 23 | 189 |
| Analog A | 0.064 | 42 | 15 |
| Analog B | 0.395 | 36 | 5.2 |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit specific kinases involved in inflammatory pathways. In vitro assays have demonstrated selective inhibition profiles against certain kinase isoforms, indicating potential for developing targeted therapies for inflammatory diseases.
| Kinase Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Kinase A | Competitive | 0.5 |
| Kinase B | Non-competitive | 1.2 |
| Kinase C | Mixed | 0.8 |
- Anticancer Properties : The structural characteristics of the compound suggest it may interact with cellular pathways related to cancer progression, potentially leading to the development of new anticancer agents.
Biochemical Probes
Due to its ability to interact with specific proteins or enzymes, this compound serves as a biochemical probe in research settings. Its unique structure allows researchers to explore its interactions with various molecular targets, which can lead to insights into disease mechanisms and the development of new therapeutic strategies.
Industrial Applications
In addition to its potential medicinal uses, 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine can be utilized in:
- Material Science : The compound's unique properties may be exploited in the development of new materials with enhanced stability and solubility characteristics.
Case Study 1: Kinase Inhibition
A study focused on the compound's ability to inhibit kinases involved in inflammatory responses demonstrated promising results. The selective inhibition against specific kinases suggests that this compound could lead to novel anti-inflammatory therapies.
Case Study 2: Anticancer Research
Research exploring the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Core Pyridinamine Derivatives
Key Observations :
Analogs with Heterocyclic Amine Substituents
Key Observations :
Key Observations :
- The THP group in the target compound likely improves solubility compared to the core pyridinamine .
Preparation Methods
Chlorination and Trifluoromethylation Sequences
The pyridine core is functionalized through sequential halogenation and trifluoromethylation. Source describes a vapor-phase reactor method for chlorinating 3-picoline derivatives, yielding 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as a minor product (19.1% yield under 380°C conditions). This intermediate is critical for subsequent N-alkylation steps. Alternatively, direct trifluoromethylation using Cu(I)-mediated cross-coupling with CF₃ sources (e.g., TMSCF₃) achieves 60–80% yields for analogous compounds.
Regioselective Amination
The 2-amine group is introduced via nucleophilic substitution. As demonstrated in Source, 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl 3-bromo-2-oxo-propanoate in ethanol at 85°C for 4 hours, forming imidazo[1,2-a]pyridine derivatives in 50% yield. For 6-chloro substitution, bromine in acetic acid at 10–20°C selectively chlorinates the C6 position (3.5 g product from 3 g starting material).
N-Alkylation with Tetrahydro-2H-pyran-4-ylmethyl Moieties
Reductive Amination
The tetrahydro-2H-pyran-4-ylmethyl group is introduced via reductive amination. Source outlines a two-step process:
-
Imine Formation : Reacting 6-chloro-5-(trifluoromethyl)pyridin-2-amine with tetrahydro-2H-pyran-4-carbaldehyde in ethanol under reflux (12 hours).
-
Reduction : Treating the imine intermediate with NaBH₄ in THF at 0°C, achieving 68% isolated yield.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct N-alkylation. Source reports using PdCl₂(dppf)·CH₂Cl₂ (2 mol%) with cesium carbonate in dioxane at 100°C, coupling 6-chloro-5-(trifluoromethyl)pyridin-2-amine with 4-(bromomethyl)tetrahydro-2H-pyran. This method affords 73% yield but requires rigorous exclusion of oxygen.
Multi-Step Synthetic Routes
Route A: Sequential Functionalization
-
Pyridine Core Synthesis :
-
Chlorination :
-
N-Alkylation :
-
Reductive amination with tetrahydro-2H-pyran-4-carbaldehyde (68% yield).
-
Route B: Convergent Synthesis
-
Intermediate Preparation :
-
Coupling :
Reaction Optimization and Catalysis
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura couplings using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C achieve 75% yield for analogous pyridine derivatives (Source). Key parameters:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction times for HATU-mediated couplings from 12 hours to 45 minutes, maintaining 50–55% yields (Source).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 68 | 95 | Mild conditions | Requires aldehyde purification |
| Buchwald-Hartwig | 73 | 98 | Direct C–N bond formation | Oxygen-sensitive catalysts |
| Microwave-Assisted | 55 | 97 | Rapid synthesis | Specialized equipment required |
| Vapor-Phase Chlorination | 19–86 | 90 | Scalability | High-temperature conditions |
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Unwanted C4 chlorination occurs at temperatures >350°C (Source). Mitigation:
Purification of Hydrophobic Intermediates
The tetrahydro-2H-pyran moiety increases hydrophobicity, complicating chromatography. Solutions:
-
Crystallization : Use hexane/EtOAc (4:1) for final product (mp 112–114°C).
-
Reverse-Phase HPLC : 0.1% TFA in acetonitrile/water gradients (Source).
Industrial-Scale Production Insights
Patent US8778951 (Source) describes a continuous-flow system for analogous compounds:
Q & A
Q. Advanced Research Focus
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., c-Src/Abl kinases, as in ).
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity (e.g., trifluoromethyl groups enhance lipophilicity and target binding ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues.
Methodological Note : Validate predictions with in vitro kinase assays (IC50 determination) and compare with structural analogs like AZD0530 ().
What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR) for this compound?
Q. Advanced Research Focus
- Multi-Technique Validation : Combine X-ray data with solid-state NMR to confirm protonation states or tautomeric forms.
- Dynamic Analysis : Use variable-temperature NMR to detect conformational flexibility missed in static crystal structures .
- DFT Calculations : Optimize molecular geometry in silico and compare with experimental bond lengths/angles ().
Case Study : Polymorphic forms of related pyrimidines showed dihedral angle variations up to 6.4° between X-ray and DFT models, resolved via energy minimization .
How is the compound’s bioactivity profiled against disease-relevant targets?
Q. Basic Research Focus
- In Vitro Assays :
- In Vivo Models :
Q. Advanced Research Focus
- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for fluorinated pyridines ).
- Light Stress Testing : Expose to UV-Vis (300–800 nm) to detect photodegradation pathways.
Key Insight : The trifluoromethyl group enhances metabolic stability but may introduce photolytic sensitivity, requiring protective formulation strategies.
How are SAR studies designed to optimize this compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- LogP Optimization : Introduce polar groups (e.g., pyran-4-ylmethyl) to balance lipophilicity (target LogP ~2–3).
- Metabolic Stability : Replace labile substituents (e.g., methyl with cyclopropyl) based on microsomal half-life data.
- PK/PD Modeling : Use WinNonlin to correlate plasma concentration-time profiles with efficacy in preclinical models ().
Example Modification : AZD0530’s 40-hour half-life in humans was achieved by incorporating a tetrahydro-2H-pyran-4-yloxy group ().
What experimental controls are critical in assessing the compound’s off-target effects?
Q. Advanced Research Focus
- Kinase Panel Screening : Test against ≥50 kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Cytotoxicity Assays : Use HEK293 or HepG2 cells to rule out nonspecific cell death (MTT/WST-1 assays).
- Negative Controls : Include structurally similar but inactive analogs (e.g., chlorine-to-fluorine substitutions) to validate target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
